REACTION_SMILES
|
[CH3:25][C:26](=[O:27])[OH:28].[CH:1]1([CH2:4][O:5][c:6]2[cH:7][c:8]([CH:9]=[O:10])[cH:11][cH:12][c:13]2[O:14][CH:15]([F:16])[F:17])[CH2:2][CH2:3]1.[Cl-:24].[NH2:18][S:19]([OH:20])(=[O:21])=[O:22].[Na+:23].[OH2:29]>>[CH:1]1([CH2:4][O:5][c:6]2[cH:7][c:8]([C:9](=[O:10])[OH:20])[cH:11][cH:12][c:13]2[O:14][CH:15]([F:16])[F:17])[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc(OC(F)F)c(OCC2CC2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1ccc(OC(F)F)c(OCC2CC2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |